4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClFN4 and its molecular weight is 262.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . Additionally, the compound may also influence other biochemical pathways related to inflammation, as pyrimidine derivatives have been reported to inhibit the activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action results in alterations in cell cycle progression and induction of apoptosis within cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage conditions are essential to maintain its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit specific protein kinases, which are essential for regulating cell growth, differentiation, migration, and metabolism . The compound’s inhibitory action on protein kinases is attributed to its ability to bind to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This interaction disrupts the signaling pathways that promote cell proliferation and survival, making it a potential candidate for anticancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Additionally, it affects cell cycle progression by arresting cells in the G1 or G2/M phase, thereby preventing their proliferation . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of protein kinases, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Furthermore, the compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of protein kinases and prolonged therapeutic effects . Its degradation products may exhibit different biological activities, which could impact the overall efficacy of the compound in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protein kinases and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve maximum therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites may influence metabolic flux and alter the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of the compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it interacts with binding proteins that facilitate its localization to specific cellular compartments . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on protein kinases and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-8(14)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFLLUUIHIJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.